1-(4-Chlorophenyl)piperazine dihydrochloride

Vue d'ensemble

Description

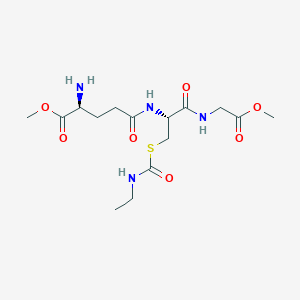

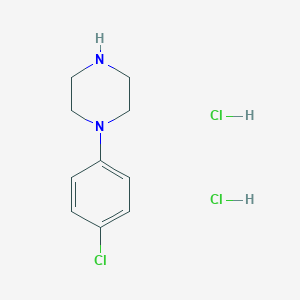

1-(4-Chlorophenyl)piperazine dihydrochloride is a chemical compound that has been studied for various applications, including its potential use in pharmaceuticals. It is related to a family of piperazine compounds that have been synthesized and characterized for their biological activities.

Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)piperazine dihydrochloride and related compounds involves several chemical reactions. For instance, 1-(3-chlorophenyl) piperazine was synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to yield a hydrochloride salt . Another synthesis route involves the reduction of 4-chlorobenzophenone, bromination, and final reaction with anhydrous piperazine . These methods demonstrate the versatility in synthesizing chlorophenyl piperazine derivatives.

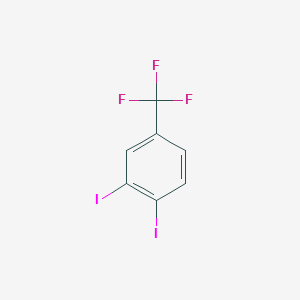

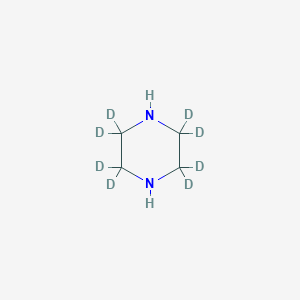

Molecular Structure Analysis

The molecular and crystal structure of related piperazine compounds has been determined using techniques such as single-crystal X-ray diffraction analysis . For example, a compound with a similar structure crystallizes in the monoclinic crystal system and exhibits a tetrahedral geometry around the zinc atom . Theoretical calculations, such as DFT/B3LYP/6-311G (d,p) level of theory, have been used to predict structural and electronic properties, which show excellent agreement with experimental results .

Chemical Reactions Analysis

The chemical reactions involving 1-(4-Chlorophenyl)piperazine dihydrochloride are diverse. Reductive amination in ethanol has been used to synthesize related compounds . Additionally, the compound has been used as an intermediate in the synthesis of cetirizine hydrochloride, an antihistamine medication .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorophenyl)piperazine dihydrochloride derivatives have been explored through various analyses. Spectral data analysis, molecular electrostatic potential surface, and vibrational analysis have been carried out to characterize these compounds . The HOMO-LUMO energy gap and related properties such as chemical hardness and electrophilicity index have been calculated, providing insight into the reactivity of these molecules .

Relevant Case Studies

Several studies have investigated the biological activities of chlorophenyl piperazine derivatives. Antihypertensive and diuretic activities were screened in spontaneously hypertensive rats, with some compounds showing short-lived antihypertensive activity . Molecular docking studies have been conducted against prostate-specific membrane protein, revealing potential interactions and binding energies . Additionally, some derivatives have been tested for anticancer and antituberculosis activities, with certain compounds exhibiting significant effects .

Applications De Recherche Scientifique

Antitumor Activity

1-(4-Chlorophenyl)piperazine dihydrochloride derivatives have been studied for their potential anticancer activities. Specifically, certain derivatives showed promising antiproliferative effects against breast cancer cells. These compounds were synthesized and evaluated using various methods like XTT and BrdU methods, along with flow cytometric analysis on MCF-7 breast cancer cells, suggesting their potential in cancer treatment research (Yurttaş et al., 2014).

Antihistamine Properties

1-(4-Chlorophenyl)piperazine dihydrochloride has been identified as a principal metabolite of hydroxyzine, a piperazine class of antihistamines. This compound exhibits selective H1 histamine receptor antagonist properties and has been effective in the treatment of urticaria and allergic rhinitis (Arlette, 1991).

Synthesis and Chemical Properties

Studies have focused on the synthesis and structural analysis of 1-(4-Chlorophenyl)piperazine dihydrochloride and its derivatives. These investigations provide insights into the compound's molecular structure, electronic properties, and potential for drug development (Mai, 2005).

Pharmacological Effects

The pharmacological effects of 1-(4-Chlorophenyl)piperazine dihydrochloride in animal models have been explored, indicating its impact on serotonin receptors and neurotransmitter activity. These studies contribute to a better understanding of the compound's interaction with brain receptors and its potential implications in neurological research (Fuller et al., 1981).

Anticancer and Antituberculosis Studies

Research has been conducted on derivatives of 1-(4-Chlorophenyl)piperazine dihydrochloride for their potential anticancer and antituberculosis effects. Some synthesized derivatives showed significant activity against both cancer cells and tuberculosis bacteria, underscoring the compound's versatility in medical research (Mallikarjuna et al., 2014).

Safety And Hazards

1-(4-Chlorophenyl)piperazine is classified as an eye irritant, skin irritant, and can cause respiratory system irritation . It’s recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Propriétés

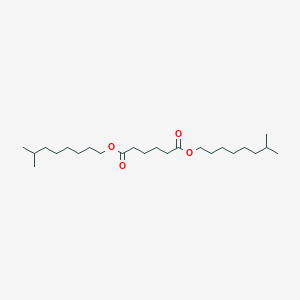

IUPAC Name |

1-(4-chlorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKOLISAYPZGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)piperazine dihydrochloride | |

CAS RN |

38869-46-4 | |

| Record name | 1-(4-chlorophenyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.